

# 6-Azaspiro[3.4]octan-5-one: Technical Profile and Application Guide[1]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	6-Azaspiro[3.4]octan-5-one
CAS No.:	1193-30-2; 1296224-08-2
Cat. No.:	B2766190

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## Executive Summary

**6-Azaspiro[3.4]octan-5-one** (CAS 1193-30-2) is a privileged spirocyclic scaffold increasingly utilized in modern medicinal chemistry to "escape from flatland." As a rigid,

-rich core, it offers a distinct vector profile compared to traditional monocyclic lactams or piperidines. This guide details its physicochemical properties, a validated synthetic protocol for laboratory scale-up, and its strategic application in structure-activity relationship (SAR) optimization.

## Physicochemical Profile

The following data aggregates experimental values and high-confidence computational models suitable for experimental planning.

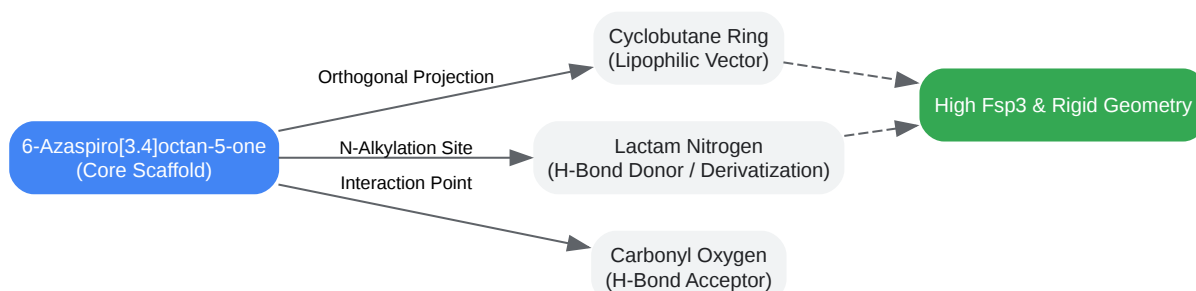
Property	Value / Description	Note
CAS Number	1193-30-2	
Molecular Formula		
Molecular Weight	125.17 g/mol	
Appearance	White to pale yellow low-melting solid	Often appears as a viscous oil if impure
Melting Point	52–55 °C	Low MP requires cold storage to prevent caking
Boiling Point	~222–243 °C (Predicted at 760 mmHg)	High BP due to amide H-bonding
Density	1.11 ± 0.06 g/cm <sup>3</sup>	
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Poor solubility in non-polar alkanes
pKa	~15 (Lactam NH)	Requires strong base (e.g., NaH) for N-alkylation
LogP	~0.3–0.9	Lipophilic enough for membrane permeability

## Structural Analysis & Pharmacophore Utility

The value of **6-azaspiro[3.4]octan-5-one** lies in its geometry. Unlike a flat phenyl ring or a flexible alkyl chain, the spiro-fusion at C4 creates a rigid orthogonal relationship between the cyclobutane "tail" and the lactam "head."

- Vector Definition: Substituents on the cyclobutane ring are projected at defined angles relative to the lactam pharmacophore, allowing for precise probing of binding pockets.
- Metabolic Stability: The quaternary spiro-carbon blocks metabolic hot spots, potentially increasing half-life ( ) compared to non-spiro analogs.

- Enhancement: Increases the fraction of carbons, a metric correlated with improved clinical success rates in drug candidates.



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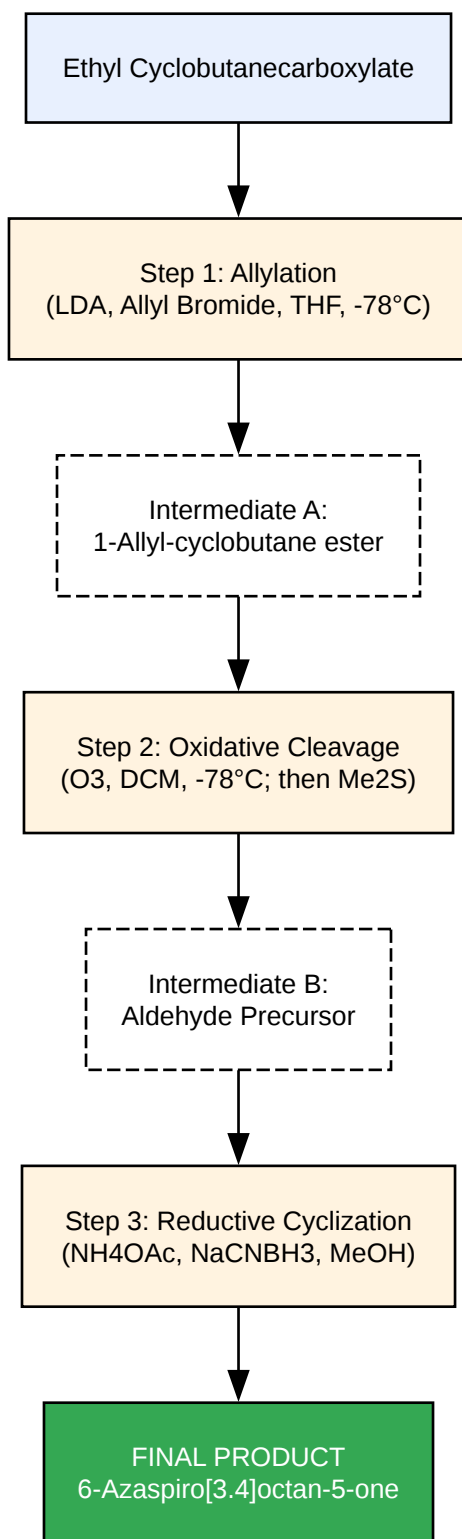
Figure 1: Pharmacophore dissection of the spirocyclic core, highlighting key interaction vectors.

## Synthetic Methodology (Validated Route)

While several routes exist, the oxidative cleavage-reductive cyclization strategy starting from cyclobutanecarboxylates is the most robust for scale-up, avoiding the handling of hazardous azides associated with Schmidt reactions.

## Reaction Scheme

- Alkylation: Ethyl cyclobutanecarboxylate  
Allylation.
- Cleavage: Oxidative cleavage of alkene to aldehyde.
- Cyclization: Reductive amination/cyclization to lactam.



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Figure 2: Step-by-step synthetic workflow for CAS 1193-30-2.

## Detailed Protocol

### Step 1:

#### -Allylation

- Reagents: Ethyl cyclobutanecarboxylate (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), Allyl bromide (1.2 eq), anhydrous THF.
- Procedure:
  - Cool a solution of LDA in THF to  $-78^{\circ}\text{C}$  under .
  - Dropwise add ethyl cyclobutanecarboxylate. Stir for 1h to generate the enolate.
  - Add allyl bromide slowly. Allow warming to RT overnight.
  - Workup: Quench with saturated . Extract with .
  - Checkpoint: Monitor disappearance of starting material by TLC (Hexane:EtOAc 9:1).

### Step 2: Ozonolysis (Aldehyde Generation)

- Reagents: Intermediate A, Ozone ( ), Dimethyl sulfide (DMS) or , DCM.
- Procedure:
  - Dissolve Intermediate A in DCM at  $-78^{\circ}\text{C}$ .
  - Bubble

until a blue color persists (indicating saturation).

- Purge with

/

to remove excess ozone.

- Add DMS (5.0 eq) to reduce the ozonide. Warm to RT and stir for 4h.
- Note: The resulting aldehyde is unstable; proceed immediately to Step 3.

### Step 3: Reductive Cyclization

- Reagents: Crude Aldehyde, Ammonium Acetate ( , 10 eq), Sodium Cyanoborohydride ( , 1.5 eq), Methanol.
- Procedure:
  - Dissolve the crude aldehyde in MeOH. Add and stir for 30 min to form the imine/hemiaminal in situ.
  - Add carefully. Adjust pH to ~6 with acetic acid if necessary.
  - Reflux for 12–24h. The amine formed in situ will attack the ethyl ester intramolecularly to close the lactam ring.
  - Purification: Concentrate, dissolve in EtOAc, wash with brine. Purify via column chromatography (DCM:MeOH 95:5).
  - Yield Expectation: 40–60% over 3 steps.

## Reactivity & Derivatization

The lactam nitrogen (N6) is the primary handle for library generation.

- N-Alkylation:
  - Conditions: NaH (1.2 eq), DMF,  
, followed by alkyl halide (  
).
  - Application: Introduction of benzyl, heteroaryl-methyl, or alkyl chains.
- N-Arylation (Goldberg/Buchwald):
  - Conditions: Aryl halide, CuI, diamine ligand,  
, Dioxane,  
.
  - Application: Direct attachment to aromatic systems for biaryl-like connectivity.
- Reduction:
  - Conditions:  
, THF, Reflux.
  - Product: 6-Azaspiro[3.4]octane (secondary amine). This converts the lactam into a saturated amine, often used as a morpholine/piperidine surrogate.

## Applications & Case Studies

- MCHR1 Antagonists: Used to replace morpholine moieties, lowering LogD and improving hERG selectivity due to the altered vector and reduced basicity.
- Antitubercular Agents: Nitrofurans incorporating the 6-azaspiro[3.4]octane core have shown potency against *M. tuberculosis* with reduced systemic toxicity compared to flexible analogs.
- Kinase Inhibitors: The scaffold serves as a rigid linker, positioning hinge-binding motifs and solvent-exposed tails in precise orientations.

## Safety & Handling (GHS Data)

- Signal Word:Warning
- Hazard Statements:
  - H302: Harmful if swallowed.[1]
  - H315: Causes skin irritation.[2][3]
  - H319: Causes serious eye irritation.[2][3]
- Storage: Store at 2–8°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or stickiness.

## References

- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.ResearchGate. Available at: [\[Link\]](#)
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- To cite this document: BenchChem. [6-Azaspiro[3.4]octan-5-one: Technical Profile and Application Guide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2766190/docs#6-azaspiro-3-4-octan-5-one-technical-profile-and-application-guide-1>]

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